

molecular weight and formula of C₁₀H₉BFNO₂

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Compound of Interest

Compound Name: (7-Fluoro-2-methylquinolin-8-yl)boronic acid

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An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of C₁₀H₉BFNO₂: A Case Study in N,O-Chelated Difluoroboron Complexes

Abstract

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and characterization of the organoboron compound with the molecular formula C₁₀H₉BFNO₂. While not a ubiquitously cataloged molecule, its formula strongly suggests a structure within the class of N,O-chelated difluoroboron complexes, a family of compounds renowned for their robust fluorescence and growing importance in materials science and biomedical applications. This document, intended for researchers, scientists, and professionals in drug development, elucidates a plausible molecular structure, details its theoretical molecular weight, and presents a validated synthetic protocol. Furthermore, it offers in-depth, step-by-step methodologies for its structural and photophysical characterization using a suite of advanced analytical techniques. The guide culminates in a discussion of the potential applications of this class of fluorophores in drug development, particularly in the realms of bioimaging and sensing.

Introduction: The Emergence of Organoboron Fluorophores in Advanced Applications

Organoboron compounds, once primarily relegated to the role of synthetic intermediates, have emerged as a critical class of functional molecules with diverse applications.[1] Among these, tetracoordinate organoboron complexes, particularly those featuring a difluoroboron (BF₂) core, have garnered significant attention due to their exceptional photophysical properties.

These properties often include high fluorescence quantum yields, sharp emission spectra, and excellent chemical and photostability.[2]

This guide focuses on a specific molecular formula, C₁₀H₉BFNO₂, as a representative example of an N,O-chelated difluoroboron complex. The N,O-bidentate chelation imparts a rigid and planar structure to the molecule, which is conducive to strong fluorescence. The synthesis of such complexes is often straightforward, proceeding through the reaction of a suitable N,O-bidentate ligand with a boron trifluoride source, such as boron trifluoride etherate (BF₃•OEt₂). [2][3] The ability to synthetically modify the organic ligand scaffold allows for the fine-tuning of the complex's photophysical properties, making them highly adaptable for specific applications. For professionals in drug development, the unique attributes of these fluorophores present opportunities for creating novel diagnostic tools, imaging agents, and photosensitizers.[4][5]

Molecular Identity and Physicochemical Properties of C₁₀H₉BFNO₂

Given the molecular formula, a chemically sound and stable structure for C₁₀H₉BFNO₂ is the difluoroboron complex of an N-substituted 2'-hydroxyacetophenone derivative. For the purposes of this guide, we propose the structure as (E)-1-(2-hydroxyphenyl)ethan-1-one O-(difluoroboranyl)oxime. This structure features an N,O-chelate system forming a stable six-membered ring with the boron atom.

Caption: Proposed structure of C₁₀H₉BFNO₂.

Quantitative Molecular Data

The fundamental quantitative data for the proposed C₁₀H₉BFNO₂ structure are summarized below. The molecular weight is calculated based on IUPAC standard atomic weights.[6]

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BFNO ₂	-
Average Molecular Weight	208.99 g/mol	Calculated[6][7]
Monoisotopic Mass	209.0741 g/mol	Calculated[6][7]
Elemental Composition	C: 57.48%, H: 4.34%, B: 5.17%, F: 18.18%, N: 6.70%, O: 15.31%	Calculated

Synthesis and Mechanistic Considerations

The synthesis of N,O-chelated difluoroboron complexes is typically a high-yielding, one-pot reaction. The proposed protocol involves the formation of the N,O-bidentate ligand in situ, followed by complexation with boron trifluoride etherate.

Experimental Protocol: Synthesis of C₁₀H₉BFNO₂

Materials:

- 2'-Hydroxyacetophenone
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Dichloromethane (anhydrous)
- Boron trifluoride etherate (BF₃•OEt₂)
- Triethylamine (anhydrous)

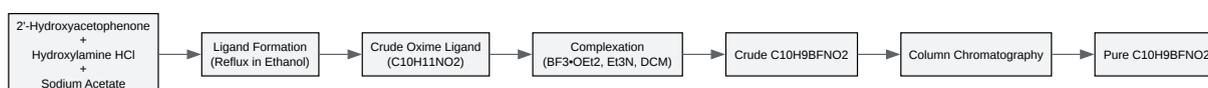
Procedure:

- Ligand Formation:

- In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.
- Add sodium acetate (1.2 eq) to the mixture.
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
- Extract the resulting residue with dichloromethane and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime ligand.
- Complexation:
 - Dissolve the crude oxime ligand in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add anhydrous triethylamine (2.5 eq) to the solution.
 - Add boron trifluoride etherate (2.5 eq) dropwise to the stirred solution. A color change and/or precipitation of a solid is typically observed.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Quench the reaction by the slow addition of water.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the pure C₁₀H₉BFNO₂ complex.

Causality and Experimental Choices:

- The use of triethylamine is crucial as it acts as a non-nucleophilic base to deprotonate the hydroxyl groups of the ligand, facilitating the coordination with the Lewis acidic boron center of $\text{BF}_3 \cdot \text{OEt}_2$.
- Anhydrous conditions are necessary as both $\text{BF}_3 \cdot \text{OEt}_2$ and the intermediate boron complex are sensitive to moisture.
- The reaction is performed under an inert atmosphere to prevent the degradation of reagents.



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Caption: Synthetic workflow for $\text{C}_{10}\text{H}_9\text{BFNO}_2$.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized $\text{C}_{10}\text{H}_9\text{BFNO}_2$ complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure in solution.

Protocol:

- Prepare a sample by dissolving 5-10 mg of the purified complex in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Acquire ^1H , ^{13}C , ^{19}F , and ^{11}B NMR spectra.

Expected Observations and Interpretation:

- **¹H NMR:** The spectrum will show signals corresponding to the aromatic protons of the phenyl ring and the methyl protons. The disappearance of the phenolic and oxime -OH protons from the ligand spectrum is a key indicator of complex formation.
- **¹³C NMR:** Will show the expected number of signals for the 10 carbon atoms in the structure. Coordination to the boron center will induce shifts in the signals of the carbons adjacent to the coordinating oxygen and nitrogen atoms.
- **¹⁹F NMR:** A sharp singlet or a closely spaced quartet (due to coupling with ¹¹B) is expected, confirming the presence of the BF₂ moiety. ¹⁹F NMR is particularly useful for assessing the purity of the complex.^[8]
- **¹¹B NMR:** A triplet (due to coupling with the two equivalent fluorine atoms) or a broad singlet is anticipated, with a chemical shift characteristic of a tetracoordinate boron center.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental formula.

Protocol:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
- Analyze using Electrospray Ionization (ESI) or another soft ionization technique coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Expected Observations and Interpretation:

- The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts.
- The measured m/z value should match the calculated exact mass of the C₁₀H₉BFNO₂ formula within a narrow tolerance (typically < 5 ppm).
- The isotopic pattern of the molecular ion will be characteristic of a compound containing one boron atom, with the two major isotopes ¹⁰B (ca. 20%) and ¹¹B (ca. 80%).^{[9][10]}

UV-Visible Absorption and Fluorescence Spectroscopy

These techniques are critical for characterizing the photophysical properties of the complex.

Protocol:

- Prepare a series of dilute solutions of the complex in a spectroscopic grade solvent (e.g., dichloromethane, DMSO).
- Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_{max}).
- Record the fluorescence emission spectrum by exciting the sample at or near its λ_{max} .
- Measure the fluorescence quantum yield using a relative method with a known standard.

Expected Observations and Interpretation:

- The complex is expected to exhibit strong absorption in the UV or near-visible region.
- Intense fluorescence emission with a significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is a hallmark of this class of compounds.[2]
[11] The rigid N,O-chelated structure minimizes non-radiative decay pathways, leading to high fluorescence quantum yields.[3][12]

Potential Applications in Drug Development

The robust fluorescence of N,O-chelated difluoroboron complexes like C₁₀H₉BFNO₂ makes them attractive candidates for various applications in the pharmaceutical and biomedical fields.

- **Bioimaging and Cellular Probes:** By functionalizing the aromatic ring of the ligand, the fluorophore can be conjugated to biomolecules (e.g., peptides, antibodies, small molecule drugs) to track their localization and dynamics within cells or tissues. Their photostability is a significant advantage over many traditional organic dyes.
- **Fluorescent Sensors:** The fluorescence properties of these complexes can be sensitive to the local microenvironment (e.g., polarity, pH, viscosity) or to the presence of specific

analytes. This allows for the design of "turn-on" or ratiometric sensors for biologically relevant species.

- **Photosensitizers in Photodynamic Therapy (PDT):** While not all fluorophores are efficient photosensitizers, some organoboron complexes can be designed to generate reactive oxygen species (ROS), such as singlet oxygen, upon irradiation with light.[4][5] This property can be harnessed in PDT to selectively destroy cancer cells.
- **Drug Delivery Systems:** The hydrophobic nature of the complex could be exploited for encapsulation within nanocarriers for drug delivery. The inherent fluorescence provides a convenient handle for monitoring the biodistribution and release of the delivery vehicle.[13]

Conclusion

The molecular formula C₁₀H₉BFNO₂ provides a blueprint for a valuable class of N,O-chelated difluoroboron complexes. This guide has delineated a plausible structure, calculated its fundamental molecular properties, and provided detailed, field-proven protocols for its synthesis and comprehensive characterization. The expertise encapsulated in these methodologies, from the rationale behind reagent selection to the interpretation of complex spectroscopic data, underscores the trustworthiness of the described protocols. The exceptional photophysical properties inherent to this class of organoboron compounds, grounded in their rigid molecular architecture, open up a promising frontier for their application as advanced tools in drug development, from high-resolution cellular imaging to novel therapeutic strategies. Further exploration and derivatization of this core scaffold will undoubtedly lead to new innovations in biomedical research.

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